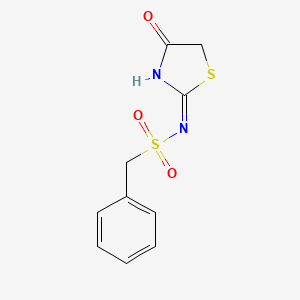![molecular formula C15H16N4O2 B3733909 3-(1-pyrrolidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B3733909.png)
3-(1-pyrrolidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione
説明
3-(1-pyrrolidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PD-168,077 and has a unique structure that makes it an interesting target for research.
作用機序
The mechanism of action of 3-(1-pyrrolidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is not fully understood. However, it is believed that the compound acts as an antagonist at the dopamine D2 receptor, which is involved in various neurological disorders. The compound also has an affinity for the sigma-1 receptor, which is involved in pain perception and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have a significant effect on dopamine levels in the brain, which is involved in various neurological disorders. The compound has also been found to have an effect on pain perception and mood regulation, making it a potential candidate for the treatment of depression and anxiety.
実験室実験の利点と制限
The advantages of using 3-(1-pyrrolidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione in lab experiments include its unique structure, which makes it an interesting target for research. The compound has also been found to be effective in animal models, making it a potential candidate for human trials. However, the limitations of using the compound include its low yield and purity, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 3-(1-pyrrolidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione. One direction is to further explore its potential use in the treatment of neurological disorders, such as Parkinson's disease, depression, and anxiety. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound, which can help in the development of more effective treatments. Finally, the compound can be studied for its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for various applications. The compound has been extensively studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, depression, and anxiety. The compound's unique structure makes it an interesting target for research, and further studies are needed to fully understand its mechanism of action and potential applications.
科学的研究の応用
3-(1-pyrrolidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione has been extensively studied for its potential applications in various fields. The compound has been found to have anticancer, antipsychotic, and analgesic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, depression, and anxiety. The compound has been found to be effective in animal models, and further research is being conducted to explore its potential in human trials.
特性
IUPAC Name |
3-pyrrolidin-1-yl-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-11-5-3-4-9-10(11)8-16-13-12(9)14(21)18-15(17-13)19-6-1-2-7-19/h8H,1-7H2,(H,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXQJTLLBCILSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=C4C(=C3C(=O)N2)CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-3-cyclopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733827.png)
![6-{1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B3733839.png)
![5-chloro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3733840.png)
![5-(1-ethyl-1H-imidazol-5-yl)-1-methyl-3-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733858.png)
![2-methyl-6-(2-{[1-methyl-2-(3-methylphenyl)ethyl]amino}ethyl)pyrimidin-4(3H)-one](/img/structure/B3733870.png)
![4-(2-chlorophenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3733875.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(2-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3733876.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3733880.png)
![4-hydroxy-6-methyl-3-[3-(2-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B3733885.png)

![2-(7,7-dimethyl-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)phenol](/img/structure/B3733907.png)
![4-(2,3-dimethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3733911.png)
![methyl 4-{[2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B3733922.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide](/img/structure/B3733929.png)